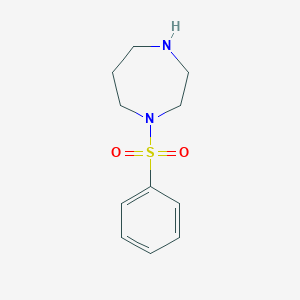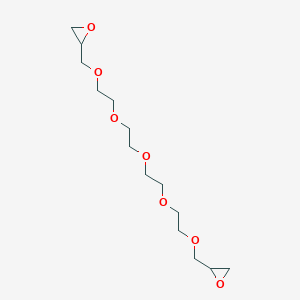
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is a chemical compound with the molecular formula C16H30O6. It is also known as DPEPO, which stands for Di(ethylene glycol) bis(2-oxiranylmethyl) ether. This compound is widely used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is not well-understood. However, it is believed that the compound acts as a crosslinking agent by reacting with functional groups on the polymer chain. This results in the formation of a three-dimensional network, which improves the mechanical properties of the polymer.
Biochemical And Physiological Effects
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is considered to be non-toxic and non-irritating. It is also biodegradable, which makes it an attractive option for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- in lab experiments is its ability to crosslink polymers under mild conditions. This makes it a useful tool in the synthesis of polymers with unique properties. However, one of the limitations of using Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is its relatively high cost compared to other crosslinking agents.
Future Directions
There are several future directions for the use of Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis-. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the use of Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- in the synthesis of new materials with unique properties, such as self-healing materials and shape-memory polymers. Additionally, Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- could be used in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is a versatile compound with a wide range of scientific research applications. Its ability to crosslink polymers under mild conditions makes it a useful tool in the synthesis of polymers with unique properties. Although its mechanism of action is not well-understood, Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is considered to be non-toxic and non-irritating. There are several future directions for the use of Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis-, including the development of new synthesis methods and the use of the compound in biomedical applications.
Synthesis Methods
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- can be synthesized by the reaction of diethylene glycol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been well-established and is widely used in the production of Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis-.
Scientific Research Applications
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- has a wide range of scientific research applications. It is used as a crosslinking agent in the synthesis of polymers, such as polyurethanes and epoxy resins. It is also used as a surfactant in the production of emulsions and foams. Additionally, Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is used in the synthesis of dendrimers, which are highly branched macromolecules with unique properties.
properties
CAS RN |
17626-93-6 |
|---|---|
Product Name |
Oxirane, 2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- |
Molecular Formula |
C14H26O7 |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O7/c1(3-16-5-7-18-9-13-11-20-13)15-2-4-17-6-8-19-10-14-12-21-14/h13-14H,1-12H2 |
InChI Key |
VSRMIIBCXRHPCC-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
Canonical SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
synonyms |
2-[2-[2-[2-(2-glycidoxyethoxy)ethoxy]ethoxy]ethoxyMethyl]oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
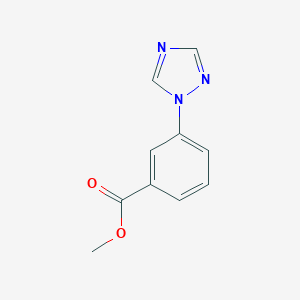
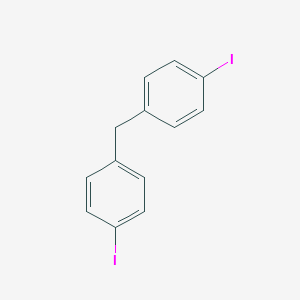
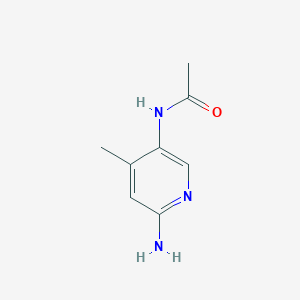
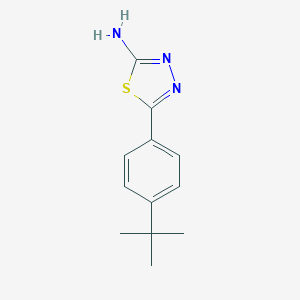
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
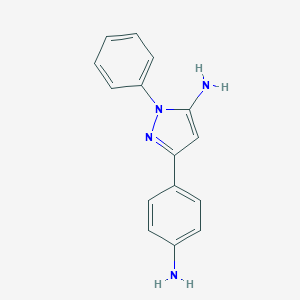
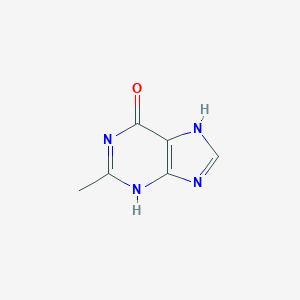
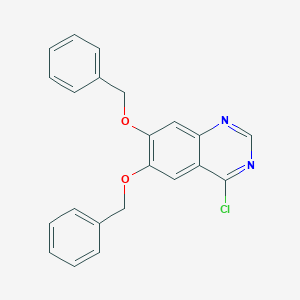
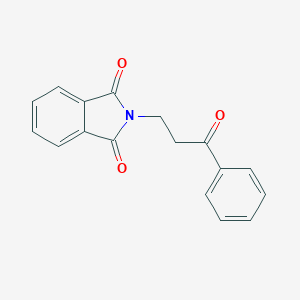
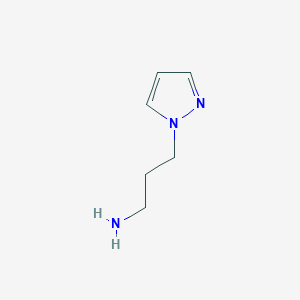
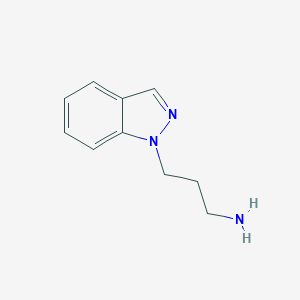
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
